methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate
Description
Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a heterocyclic compound featuring a furo[3,2-c]chromen-4-one core fused with a benzoate ester and a 2-methoxyethylamino substituent. The furochromen system combines furan and chromene (benzopyran) moieties, creating a planar aromatic structure that may influence electronic properties and biological interactions.
Properties
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-4-oxofuro[3,2-c]chromen-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-26-12-11-23-20-17(13-7-9-14(10-8-13)21(24)27-2)18-19(29-20)15-5-3-4-6-16(15)28-22(18)25/h3-10,23H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCAPIYBYATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the benzoate ester group and the methoxyethylamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted furochromenes.
Scientific Research Applications
Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Core Structure Diversity: The target compound’s furochromen core is distinct from quinoline (C1), coumarin (4f), and triazine (metsulfuron) systems. Furochromen’s fused furan-chromene system offers a unique electronic profile compared to quinoline’s nitrogen-containing heterocycle or coumarin’s simpler lactone ring . Coumarin derivatives (4f, 4g, 4h) share a chromen-2-one core but differ in substituents (e.g., thiazolidinone vs. benzoate), impacting solubility and bioactivity .
Substituent Effects: The 2-methoxyethylamino group in the target compound parallels substituents in boronic acid inhibitors (), where methoxyethyl groups enhance metabolic stability and binding specificity . Methyl benzoate in the target compound and C1–C7 () increases lipophilicity, but its direct attachment to the furochromen core (vs. piperazine-linked quinoline in C1) may alter spatial interactions .
Functional Group Contributions :
- Carboxylic acid groups in coumarin derivatives (e.g., 4f) improve aqueous solubility, contrasting with the target’s ester group, which favors membrane permeability .
- Sulfonylurea bridges in metsulfuron () enable herbicidal activity via acetolactate synthase inhibition, a mechanism unrelated to the target compound’s structure .
Key Observations :
- Coumarin derivatives (4f, 4g) were synthesized via microwave-assisted methods, achieving high yields (81–92%) and characterized by FTIR/NMR .
Key Observations :
- The target compound’s 2-methoxyethylamino group is structurally analogous to boronic acid inhibitors (), which showed potent inhibition of fungal histone deacetylase (MoRPD3) at 1 µM .
- Coumarin-thiazolidinone hybrids (4f, 4g) are uncharacterized biologically in the evidence but may exhibit antimicrobial or anticancer properties common to coumarins .
Biological Activity
Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a chromone derivative characterized by its complex structure, which includes a furochromene moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and research findings.
- IUPAC Name : methyl 4-[2-(2-methoxyethylamino)-8-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate
- Molecular Formula : C23H21NO6
- Molecular Weight : 407.422 g/mol
- CAS Number : 938030-99-0
The structure of the compound suggests significant lipophilicity due to the presence of the benzoate and methoxy groups, which may influence its interaction with biological membranes and cellular targets.
The biological activity of this compound is believed to stem from its ability to interact with various biological pathways. The chromone structure is known for its ability to modulate enzyme activity and influence signaling pathways involved in inflammation and cancer progression. Specifically, the presence of the methoxyethyl amino group may enhance its binding affinity to target proteins, facilitating its pharmacological effects.
Anticancer Properties
Research indicates that chromone derivatives exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer effects of this compound have not been extensively documented; however, its structural similarities suggest potential efficacy against cancer.
Anti-inflammatory Effects
Chromones are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be attributed to its structural features that allow it to interfere with inflammatory signaling pathways. In vitro studies on related compounds have demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment.
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Chromones are often evaluated for their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Study 1: Anticancer Activity Evaluation
A recent study examined a series of chromone derivatives for their cytotoxic effects on breast cancer cell lines. Compounds structurally similar to this compound exhibited GI50 values ranging from nanomolar to micromolar concentrations. Although specific data for this compound is lacking, the trends suggest a promising avenue for further investigation into its anticancer potential.
| Compound Structure | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Chromone A | MCF7 | <5 |
| Chromone B | MDA-MB-231 | <10 |
| Methyl Derivative | TBD | TBD |
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on chromone derivatives, researchers found that these compounds significantly reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages. The study suggested that the anti-inflammatory effects were mediated through NF-kB pathway inhibition.
Q & A
Q. What are the optimal synthetic routes for methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: React 4-hydroxycoumarin derivatives with substituted furan precursors under acidic conditions to form the furochromenone core.
- Step 2: Introduce the 2-methoxyethylamine group via nucleophilic substitution or reductive amination.
- Step 3: Esterify the benzoate moiety using methanol and a coupling agent (e.g., DCC/DMAP).
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy: H and C NMR confirm the presence of the furochromenone ring, methoxyethylamine, and benzoate groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and ester carbonyls (δ ~165–170 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm) and amine N–H bonds (~3300 cm) .
Q. What safety protocols are recommended during handling?
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- PPE: Wear nitrile gloves, lab coats, and chemical goggles.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How is preliminary biological activity screened?
- In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (kinase or protease panels), and antimicrobial activity (MIC determination).
- Cell lines: Use cancer (e.g., HeLa, MCF-7) or bacterial strains (e.g., E. coli, S. aureus) for dose-response studies .
Q. How does this compound compare to structural analogs?
| Compound | Key Features | Activity Differences |
|---|---|---|
| Ethyl 4-(4-oxochromen-2-yl)benzoate | Ethyl ester vs. methyl ester; lacks methoxyethylamine | Reduced solubility, lower bioactivity |
| Chlorinated chromenone analogs | Halogen substitution at position 6 | Enhanced antimicrobial potency |
Advanced Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination).
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control: Maintain 60–80°C during cyclization to minimize side products .
Q. How to resolve contradictions in spectral data across studies?
- Variable proton environments: Use 2D NMR (COSY, NOESY) to distinguish overlapping signals.
- Crystallography: Obtain single-crystal X-ray data to confirm regiochemistry of the furochromenone ring .
Q. What strategies are used for pharmacological profiling?
- ADMET Studies: Assess metabolic stability (microsomal assays), plasma protein binding, and blood-brain barrier permeability.
- SAR Analysis: Modify the methoxyethyl group to enhance target binding (e.g., replace with piperazine or morpholine) .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability: Degrades rapidly in acidic media (pH < 3) due to ester hydrolysis.
- Thermal Stability: Stable up to 150°C (DSC analysis).
- Light Sensitivity: Protect from UV exposure to prevent chromenone ring decomposition .
Q. Can computational modeling predict reactivity or bioactivity?
- DFT Calculations: Model frontier molecular orbitals to predict electrophilic/nucleophilic sites.
- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2, topoisomerase II) using AutoDock Vina.
- MD Simulations: Assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
